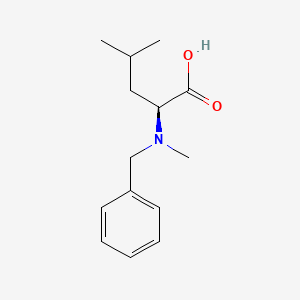

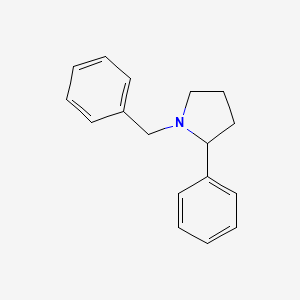

L-Leucine, N-methyl-N-(phenylmethyl)-

Overview

Description

L-Leucine, N-methyl-N-(phenylmethyl)- is a synthetic derivative of the naturally occurring amino acid L-leucine. This compound is characterized by the presence of a methyl group and a phenylmethyl group attached to the nitrogen atom of the leucine molecule. It has the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

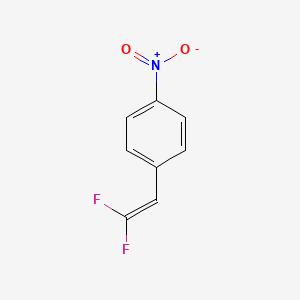

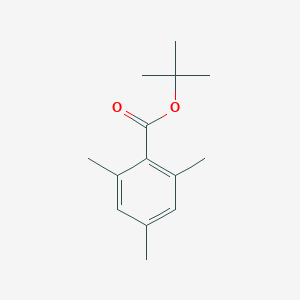

The synthesis of N-methyl and N-alkyl amino acids, including L-Leucine, N-methyl-N-(phenylmethyl)-, involves several methods. One common approach is the N-alkylation of amino acids. This can be achieved through the SN2 substitution of α-bromo acids, where the amino acid is first protected, then alkylated, and finally deprotected . Another method involves the use of N-tosyl amino acids, which are alkylated and then deprotected to yield the desired N-alkyl amino acid .

Industrial Production Methods

While specific industrial production methods for L-Leucine, N-methyl-N-(phenylmethyl)- are not widely documented, the general principles of peptide synthesis and modification apply. Industrial production typically involves large-scale synthesis using automated peptide synthesizers, which can efficiently produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

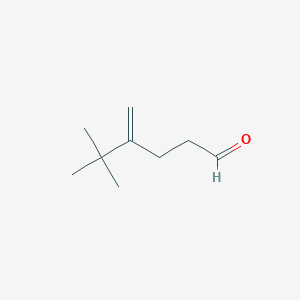

L-Leucine, N-methyl-N-(phenylmethyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in the reactions of L-Leucine, N-methyl-N-(phenylmethyl)- include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Alkylating agents: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new N-alkyl or N-aryl derivatives .

Scientific Research Applications

L-Leucine, N-methyl-N-(phenylmethyl)- has several scientific research applications, including:

Chemistry: Used as a building block in peptide synthesis and modification.

Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the context of peptide-based drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Leucine, N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound can activate mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1) and subsequently inducing the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This activation regulates cell growth and metabolism .

Comparison with Similar Compounds

L-Leucine, N-methyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:

N-methyl-L-leucine: Similar in structure but lacks the phenylmethyl group.

N-phenylmethyl-L-leucine: Similar in structure but lacks the methyl group.

N-methyl-N-phenylmethyl-L-alanine: Similar in structure but has an alanine backbone instead of leucine.

These comparisons highlight the unique structural features of L-Leucine, N-methyl-N-(phenylmethyl)-, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMANSRYJGUIRIZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448886 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60643-14-3 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)

![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)